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Introduction
The hepatitis C virus (HCV) envelope glycoprotein E2 is a critical component of the viral entry

machinery and a primary target for the host immune response. Within this protein, the peptide

sequence spanning amino acid residues 484-499 has been identified as a major linear

antigenic region.[1] Understanding the structural and functional characteristics of this peptide is

paramount for the development of effective HCV vaccines and therapeutics. This technical

guide provides a comprehensive overview of the structural analysis of the HCV E2 484-499

peptide, including its amino acid sequence, role in antibody recognition, and its structural

context within the full E2 glycoprotein. Detailed experimental methodologies are also provided

to facilitate further research in this area.

Amino Acid Sequence and Antigenicity
The HCV E2 484-499 peptide is a 16-amino acid sequence. Commercial versions of this

peptide are available with the typical sequence: Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-

Asp-Ile-Val-Pro-Ala.[2][3] This region is a key target for the humoral immune response, with

studies showing that antibodies against this epitope are prevalent in HCV-infected individuals.

[1]
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While a high-resolution structure of the isolated 484-499 peptide has not been determined,

cryo-electron microscopy (cryo-EM) structures of the full-length HCV E1E2 glycoprotein

complex reveal that the region encompassing residues 484-517 forms part of the central β-

sandwich core of the E2 ectodomain.[4][5] This suggests that in its native conformation on the

virion, the 484-499 peptide adopts a β-strand secondary structure. This is consistent with

circular dichroism and infrared spectroscopy analyses of the recombinant E2 ectodomain,

which indicate a predominantly β-sheet content.[6]

Role in Antibody Recognition and Binding Affinity
The 484-499 peptide plays a crucial role in the recognition and binding of antibodies. Alanine

scanning mutagenesis studies have been instrumental in identifying key residues within this

peptide that are essential for antibody interaction.

Table 1: Alanine Scanning Mutagenesis of the HCV E2 484-499 Peptide and its Effect on

Antibody Binding[7]

Residue Position
Original Amino
Acid

Mutant Amino Acid
Effect on Antibody
Binding

498 Proline (Pro) Alanine (Ala)
Essential for antibody

binding

499 Alanine (Ala) Glycine (Gly)
Essential for antibody

binding

Data synthesized from alanine scanning mutagenesis studies.

These studies highlight the critical importance of the C-terminal residues of the 484-499

peptide for antibody recognition. While specific dissociation constants (Kd) for the interaction

between the 484-499 peptide and neutralizing antibodies are not readily available in the

literature, the qualitative and semi-quantitative data from mutagenesis studies underscore its

significance as a key component of a major E2 epitope.
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The HCV E2 glycoprotein is the primary viral protein responsible for binding to host cell

receptors and initiating viral entry. The main receptor for E2 is the tetraspanin CD81.[8][9]

While the 484-499 peptide is not the primary CD81 binding site, its structural integrity as part of

the E2 core is likely crucial for the correct presentation of the CD81 binding loop (residues 523-

540).[10][11]

The interaction between HCV E2 and CD81 triggers a cascade of signaling events that are

essential for viral entry. This process involves the recruitment of other co-receptors, including

scavenger receptor class B type I (SR-BI), claudin-1, and occludin, and the activation of cellular

kinases.[12][13][14]

Below is a diagram illustrating the signaling pathway initiated by HCV E2 binding to CD81.
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Caption: HCV entry signaling pathway initiated by E2-CD81 binding.
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Experimental Protocols
Peptide Synthesis
Synthetic peptides corresponding to the HCV E2 484-499 sequence can be generated using

automated solid-phase peptide synthesis. A general protocol is outlined below.

Workflow for Automated Peptide Synthesis:

Resin Swelling
(e.g., Rink Amide)

Fmoc Deprotection
(20% Piperidine in DMF)

Amino Acid Coupling
(HBTU/HOBt)

Washing
(DMF)

Repeat for each
Amino AcidNext cycle

Cleavage from Resin
& Side-chain Deprotection

Final cycle Purification
(RP-HPLC)

Click to download full resolution via product page

Caption: Automated solid-phase peptide synthesis workflow.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Antibody Binding
ELISA can be used to assess the binding of antibodies to the synthesized HCV E2 484-499

peptide.

Coating: Microtiter plates are coated with the synthetic peptide (e.g., 1-10 µg/mL in a suitable

buffer) and incubated overnight at 4°C.

Blocking: The plates are washed and blocked with a blocking buffer (e.g., 5% non-fat milk or

BSA in PBS) to prevent non-specific binding.

Antibody Incubation: Serial dilutions of the antibody to be tested (e.g., patient sera or

monoclonal antibodies) are added to the wells and incubated.

Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated

secondary antibody that recognizes the primary antibody is added.
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Detection: The substrate for HRP (e.g., TMB) is added, and the color development is

measured using a microplate reader at the appropriate wavelength. The optical density is

proportional to the amount of bound antibody.

Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions,

allowing for the determination of association (ka) and dissociation (kd) rate constants, and the

equilibrium dissociation constant (KD).

Chip Preparation: A sensor chip (e.g., CM5) is activated.

Ligand Immobilization: The HCV E2 484-499 peptide is immobilized onto the sensor chip

surface.

Analyte Injection: A solution containing the antibody (analyte) at various concentrations is

flowed over the sensor surface.

Association and Dissociation: The binding (association) and subsequent unbinding

(dissociation) of the antibody to the peptide is monitored in real-time by detecting changes in

the refractive index at the sensor surface.

Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to

calculate the kinetic and affinity constants.

Conclusion
The HCV E2 484-499 peptide is a structurally and immunologically significant region of the

virus. Its core β-strand conformation within the E2 glycoprotein and the critical role of its C-

terminal residues in antibody recognition make it an important target for the development of

HCV diagnostics, therapeutics, and vaccines. The experimental protocols outlined in this guide

provide a framework for further investigation into the structural and functional properties of this

key viral epitope. A deeper understanding of the interactions involving this peptide will

undoubtedly contribute to the ongoing efforts to combat hepatitis C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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